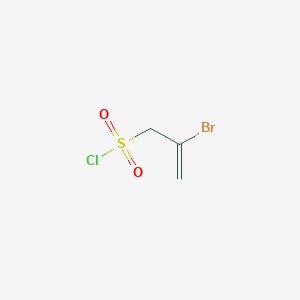

![molecular formula C12H20N2O5 B2537265 (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid CAS No. 2155902-41-1](/img/structure/B2537265.png)

(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

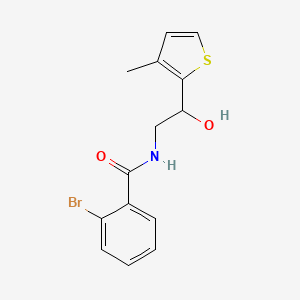

“(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid” is a chemical compound with the molecular weight of 272.3 . It has the IUPAC name (2S)-2-(4-((tert-butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)propanoic acid . The compound is stored at 4°C and appears as a white to yellow solid .

Molecular Structure Analysis

The InChI code for “(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid” is 1S/C12H20N2O5/c1-7(10(16)17)14-6-8(5-9(14)15)13-11(18)19-12(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,18)(H,16,17)/t7-,8?/m0/s1 .

Physical And Chemical Properties Analysis

“(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid” is a white to yellow solid . It has a molecular weight of 272.3 . The compound is stored at 4°C .

Applications De Recherche Scientifique

Synthesis Applications

(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid has been used in various synthesis applications. It serves as a building block in the synthesis of complex amino acids and peptides. For instance, Machetti et al. (2004) utilized similar amino acids in the synthesis of Nα-Fmoc-/Nγ-Boc-protected 4-aminopipecolic acids, highlighting their suitability for solid-phase peptide synthesis (Machetti et al., 2004).

Asymmetric Synthesis

In asymmetric synthesis, this compound plays a crucial role. Monclus et al. (1995) described its use in the asymmetric synthesis of fluorinated L-tyrosine and meta-L-tyrosines, showcasing its versatility in synthesizing amino acid derivatives (Monclus et al., 1995).

Dynamic Kinetic Resolution

Dynamic kinetic resolution, a method to enhance the yield of desired enantiomers in chemical synthesis, also employs this compound. Lavergne et al. (2001) reported its use in the synthesis of optically pure Boc-(2S,3R,4S)-iso-dolaproine using dynamic kinetic resolution (Lavergne et al., 2001).

Development of Neuroexcitants

It has been used in the synthesis of neuroexcitant compounds. Hodgson et al. (2005) used it for synthesizing neuroexcitants like alpha-kainic acid and other related compounds (Hodgson et al., 2005).

Molecular Field Analysis

This compound has been analyzed for its binding modes in molecular structures. Vaz et al. (1998) evaluated its binding mode to Factor Xa using comparative molecular field analysis, demonstrating its potential in medicinal chemistry (Vaz et al., 1998).

NMR Applications

In nuclear magnetic resonance (NMR) studies, derivatives of this compound have been synthesized for sensitive application in 19F NMR, as shown by Tressler and Zondlo (2014) (Tressler & Zondlo, 2014).

Tryptophan Analogs Synthesis

Fauq et al. (1998) reported the synthesis of a novel tryptophan analog using a derivative of this compound, indicating its utility in modifying the structure of bioactive peptides (Fauq et al., 1998).

Safety and Hazards

Propriétés

IUPAC Name |

(2S)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O5/c1-7(10(16)17)14-6-8(5-9(14)15)13-11(18)19-12(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,18)(H,16,17)/t7-,8?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYTYYYDNPYXXOF-JAMMHHFISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CC(CC1=O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N1CC(CC1=O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

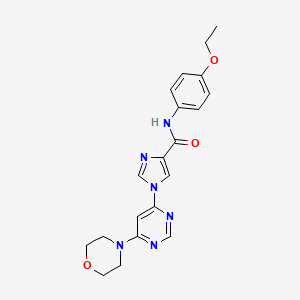

![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2537185.png)

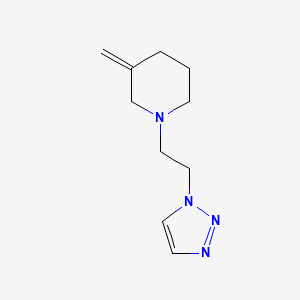

![N-cyclohexyl-2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2537192.png)

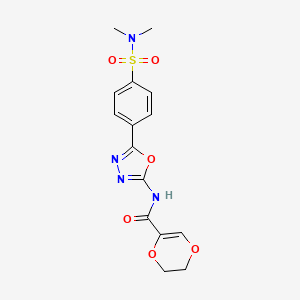

![6-hydroxy-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2537193.png)

![4-benzyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2537194.png)

![N-(3,5-dimethylphenyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2537198.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2537199.png)

![6-(Benzo[b]oxepin-4-yl)-3-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2537205.png)